cis-1,4-Bis(aminomethyl)cyclohexane
Overview
Description
cis-1,4-Bis(aminomethyl)cyclohexane: is an organic compound with the molecular formula C₈H₁₈N₂. It is a cycloaliphatic diamine, which means it contains two amino groups attached to a cyclohexane ring. This compound is known for its unique stereochemistry, where both amino groups are positioned on the same side of the cyclohexane ring, giving it the “cis” configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Terephthalonitrile: One common method for synthesizing cis-1,4-Bis(aminomethyl)cyclohexane involves the hydrogenation of terephthalonitrile in the presence of a suitable catalyst.
Reduction of 1,4-Cyclohexanedicarboxylic Acid: Another method involves the reduction of 1,4-cyclohexanedicarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield the desired diamine.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,4-Bis(aminomethyl)cyclohexane can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: cis-1,4-Bis(aminomethyl)cyclohexane is used as a building block in organic synthesis, particularly in the preparation of polymers and resins. It serves as a cross-linking agent in the production of epoxy resins and polyurethanes .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the manufacture of coatings, adhesives, and sealants. Its unique chemical properties make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of cis-1,4-Bis(aminomethyl)cyclohexane primarily involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis . The compound’s amino groups can participate in hydrogen bonding and coordination with metal centers, facilitating various chemical transformations .
Comparison with Similar Compounds
trans-1,4-Bis(aminomethyl)cyclohexane: Unlike the cis isomer, the trans isomer has the amino groups positioned on opposite sides of the cyclohexane ring, resulting in different chemical and physical properties.
1,3-Bis(aminomethyl)cyclohexane: This compound has the amino groups attached to the 1 and 3 positions of the cyclohexane ring, leading to distinct reactivity and applications.
1,2-Bis(aminomethyl)cyclohexane: With amino groups at the 1 and 2 positions, this compound exhibits unique stereochemistry and reactivity compared to the 1,4 isomers.
Uniqueness: cis-1,4-Bis(aminomethyl)cyclohexane is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular geometry .
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKYYJDTWKERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062511, DTXSID101298049, DTXSID501302155 | |
Record name | 1,4-Cyclohexanedimethanamine | |
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Record name | trans-1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
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Record name | cis-1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |
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Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-93-1, 10029-09-1, 10029-07-9 | |
Record name | 1,4-Cyclohexanedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexanedimethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10029-09-1 | |
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Record name | 10029-07-9 | |
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Record name | 1,4-Cyclohexanedimethanamine | |
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Record name | 1,4-Cyclohexanedimethanamine | |
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Record name | trans-1,4-Cyclohexanedimethanamine | |
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Record name | cis-1,4-Cyclohexanedimethanamine | |
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Record name | Cyclohex-1,4-ylenebis(methylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |
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Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |
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Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,4-Bis(aminomethyl)cyclohexane has the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol.
ANone: The cis/trans ratio significantly impacts the curing characteristics and final properties of epoxy resins. Research indicates that a higher trans isomer content in 1,4-Bis(aminomethyl)cyclohexane leads to faster curing times in epoxy systems [].
ANone: Studies demonstrate that using 1,4-Bis(aminomethyl)cyclohexane with a controlled cis/trans ratio during polyamide synthesis yields amorphous resins with enhanced impact strength and thermal aging resistance []. The specific ratio influences the chain packing and overall material properties.
ANone: Altering the position of the aminomethyl groups, for instance, using 1,3-Bis(aminomethyl)cyclohexane instead of the 1,4-isomer, can noticeably impact the curing rate and properties of the resulting polymers []. This highlights the importance of the specific isomer in dictating the final material performance.
ANone: Research comparing 1,4-Bis(aminomethyl)cyclohexane to aromatic diamines like xylylenediamine demonstrates that aromatic structures generally enhance the chemical resistance of the cured epoxy networks []. This difference likely arises from the rigidity and electron distribution associated with aromatic rings.
ANone: 1,4-Bis(aminomethyl)cyclohexane serves as a crucial building block in various applications. One significant use is as a curing agent for epoxy resins, contributing to the development of high-performance materials [, ]. Additionally, it acts as a monomer in polyamide synthesis, leading to polymers with desirable mechanical properties [].
ANone: One established method involves the hydrogenation of 1,4-dicyanocyclohexane []. This process typically employs a metal catalyst and requires carefully controlled conditions to ensure high yield and purity.
ANone: Yes, researchers have developed methods to selectively produce either trans-rich or cis-rich 1,4-Bis(aminomethyl)cyclohexane [, ]. These methods often involve isomerization reactions using catalysts like alkali metal compounds and specific additives (XDA) to control the isomeric distribution.
ANone: Techniques like gas chromatography and NMR spectroscopy are commonly employed to determine the cis/trans isomer ratio []. This ratio is critical as it directly influences the compound's reactivity and the final properties of materials derived from it.
ANone: Currently, specific details regarding the environmental impact, degradation pathways, or ecotoxicological effects of 1,4-Bis(aminomethyl)cyclohexane are limited in the provided research.
ANone: Access to specialized equipment such as gas chromatography and NMR spectroscopy is crucial for characterizing and analyzing this compound []. Additionally, databases containing chemical properties, safety information, and relevant publications are invaluable tools for researchers in this field.
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